Methyl (6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylate
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Overview
Description
Methyl (6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylate is a complex organic compound with a unique structure that includes a chlorinated oxazine ring fused with a pyrimido-oxazine system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylate typically involves multi-step organic reactions. The starting materials often include chlorinated precursors and methylating agents. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the oxazine and pyrimido rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. Purification steps, including crystallization and chromatography, are essential to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl (6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted oxazine derivatives.
Scientific Research Applications
Methyl (6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl (6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target molecule. Pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- (6aS,10R)-2-Chloro-4-(chloromethyl)-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine
- (6aS,10R)-2-Chloro-10-methyl-4-[(methylsulfonyl)methyl]-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine
Uniqueness
Methyl (6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylate is unique due to its specific substitution pattern and the presence of a carboxylate group
Biological Activity
Methyl (6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylate is a complex heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity through various studies and data analyses.
- Molecular Formula : C₁₂H₁₆ClN₃O₄S
- Molecular Weight : 333.79 g/mol
- CAS Number : 2161304-05-6
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : Research indicates potential antibacterial properties against both gram-positive and gram-negative bacteria. This is significant for developing new antibiotics in an era of increasing resistance.
- Enzyme Inhibition : The compound has shown promise in inhibiting monoamine oxidase (MAO), an enzyme linked to the metabolism of neurotransmitters. In vitro studies demonstrated that certain derivatives inhibit MAO activity by 60% to 63%, which could have implications for treating mood disorders and other neurological conditions.
Monoamine Oxidase Inhibition
In a study assessing the MAO inhibitory activity of heterocyclic compounds, it was found that certain tetracyclic structures significantly inhibited serotonin deamination. This highlights the potential for Methyl (6aS,10R)-2-Chloro derivatives in treating conditions associated with serotonin dysregulation .
Case Study 1: Synthesis and Biological Evaluation
In a recent investigation, researchers synthesized several derivatives based on the structure of Methyl (6aS,10R)-2-Chloro and evaluated their biological activities. The findings indicated that modifications at specific positions on the oxazine ring influenced both antibacterial and MAO inhibitory activities. Compounds with polar substituents exhibited enhanced efficacy against bacterial strains .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that the presence of chlorine and methyl groups at designated positions contributed significantly to the biological activity of these compounds. The study emphasized optimizing these functional groups to enhance therapeutic outcomes while minimizing toxicity .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₆ClN₃O₄S |
Molecular Weight | 333.79 g/mol |
CAS Number | 2161304-05-6 |
Antibacterial Activity | Moderate against Staphylococcus aureus |
MAO Inhibition | 60% - 63% inhibition |
Properties
Molecular Formula |
C12H14ClN3O4 |
---|---|
Molecular Weight |
299.71 g/mol |
IUPAC Name |
methyl (10S,14R)-4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-6-carboxylate |
InChI |
InChI=1S/C12H14ClN3O4/c1-6-3-19-4-7-5-20-9-8(11(17)18-2)14-12(13)15-10(9)16(6)7/h6-7H,3-5H2,1-2H3/t6-,7+/m1/s1 |
InChI Key |
WGWIJIDLWQHNQW-RQJHMYQMSA-N |
Isomeric SMILES |
C[C@@H]1COC[C@@H]2N1C3=NC(=NC(=C3OC2)C(=O)OC)Cl |
Canonical SMILES |
CC1COCC2N1C3=NC(=NC(=C3OC2)C(=O)OC)Cl |
Origin of Product |
United States |
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